molecular formula C10H9ClN2O2 B2766643 2-Chloro-7-methoxy-3-methylpyrido[1,2-a]pyrimidin-4-one CAS No. 2137542-65-3

2-Chloro-7-methoxy-3-methylpyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2766643
CAS No.: 2137542-65-3
M. Wt: 224.64
InChI Key: CQNWXJGFHXRYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-7-methoxy-3-methylpyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrimidine ring, with chlorine, methoxy, and methyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

Pyridopyrimidines, a class of compounds to which this molecule belongs, have been shown to interact with several therapeutic targets

Mode of Action

Pyridopyrimidines are known to interact with their targets through various mechanisms, including binding to active sites or allosteric modulation . The specific interaction of this compound with its targets would depend on the nature of the target and the compound’s chemical structure.

Biochemical Pathways

Pyridopyrimidines have been associated with a variety of biological activities, suggesting that they may influence multiple pathways

Result of Action

Given the diverse biological activities associated with pyridopyrimidines, the effects of this compound could be multifaceted . Detailed studies are needed to elucidate these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methoxy-3-methylpyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with methoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by cyclization to form the desired pyridopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methoxy-3-methylpyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce corresponding oxo derivatives .

Scientific Research Applications

2-Chloro-7-methoxy-3-methylpyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-methoxy-3-methylpyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of chlorine, methoxy, and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-7-methoxy-3-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-6-9(11)12-8-4-3-7(15-2)5-13(8)10(6)14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNWXJGFHXRYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=CC(=CN2C1=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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